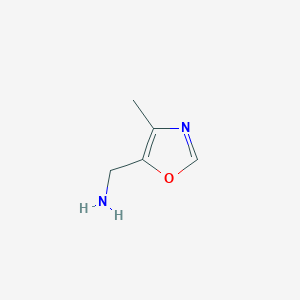
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
Overview
Description
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a chemical compound with the molecular formula C15H12F3NO and a molecular weight of 279.26 g/mol . It is known for its applications in organic synthesis, particularly in the field of benzylation reactions . The compound is typically a white or colorless to yellow powder, lump, or clear liquid .
Mechanism of Action
Target of Action
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a chemical compound used in organic synthesis
Biochemical Pathways
It is known to participate in o-benzylation reactions, which are important in organic synthesis .
Result of Action
The result of the action of this compound is the production of a benzylic product in a 91% yield . This indicates that the compound is effective in catalyzing the O-Benzylation reaction.
Action Environment
The compound is sensitive to moisture and heat . It should be stored under inert gas at 0-10°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes and proteins involved in esterification processes. For instance, it can react with ethyl L-mandelate in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to produce benzylic products with high yield . The nature of these interactions involves the formation of covalent bonds between the compound and the substrate, facilitated by the catalytic action of the enzyme or reagent.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to modifications in protein function, which in turn can alter cellular activities. For example, its role in esterification reactions can impact lipid metabolism and membrane synthesis, thereby influencing cell structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target molecules. This compound acts as an alkylating agent, facilitating the transfer of the benzyl group to the substrate. The presence of the trifluoromethyl group enhances its reactivity, allowing it to efficiently participate in biochemical reactions. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under inert gas conditions and at low temperatures (0-10°C). It is sensitive to moisture and heat, which can lead to its degradation. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly, but its efficacy may decrease if exposed to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it may exhibit toxic effects, including skin and eye irritation. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with higher doses leading to more pronounced effects on gene expression and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ester synthesis. It interacts with enzymes such as esterases and lipases, facilitating the formation of esters from carboxylic acids and alcohols. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, its affinity for lipid membranes can lead to its accumulation in membrane-rich areas, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Its localization can impact its activity, as the compound may interact with different biomolecules depending on its subcellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate can be synthesized through the reaction of benzyl alcohol with 2,2,2-trifluoro-N-phenylacetimidic acid . The reaction is typically carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under an inert nitrogen atmosphere . The reaction mixture is stirred at 60°C for 1.5 hours and then quenched with triethylamine . The resulting product is purified using preparative thin-layer chromatography (TLC) with a silica-gel stationary phase and a hexane/diethyl ether eluant .
Industrial Production Methods: the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate primarily undergoes substitution reactions, particularly O-benzylation reactions under non-basic conditions . It can also participate in other types of reactions such as esterification and alkylation .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethyl L-mandelate, molecular sieves (MS5A), and TMSOTf . The reactions are typically carried out in solvents like 1,4-dioxane under an inert nitrogen atmosphere .
Major Products: The major products formed from reactions involving this compound are benzylated derivatives of the starting materials . For example, the reaction with ethyl L-mandelate yields a benzylic product in a 91% yield .
Scientific Research Applications
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is widely used in scientific research for its role in organic synthesis . It is particularly valuable in the synthesis of benzylated compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals . The compound’s ability to facilitate O-benzylation reactions under mild conditions makes it a useful reagent in the development of new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds:
- Benzyl 2,2,2-Trifluoro-N-phenylacetimidic Acid
- 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester
Uniqueness: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is unique due to its ability to facilitate benzylation reactions under non-basic conditions . This property distinguishes it from other benzylation reagents that typically require basic conditions for activation . Additionally, the presence of the trifluoromethyl group enhances the compound’s reactivity and selectivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
benzyl 2,2,2-trifluoro-N-phenylethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)14(19-13-9-5-2-6-10-13)20-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGZVQNJUZHPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=NC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635059 | |
| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952057-61-3 | |
| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2,2,2-Trifluoro-N-phenylacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)













